molecular formula C19H18F2N2O2 B2599461 8-(3,4-difluorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2108994-40-5

8-(3,4-difluorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B2599461
CAS No.: 2108994-40-5
M. Wt: 344.362
InChI Key: WLBVDWHRVLHAKK-UHFFFAOYSA-N
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Description

8-(3,4-difluorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with a pyridine ring and a difluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-difluorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the bicyclic core.

    Attachment of the Difluorobenzoyl Group: The difluorobenzoyl group can be attached through an acylation reaction, where the bicyclic core reacts with a difluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the difluorobenzoyl group, potentially converting it to a difluorobenzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho to the nitrogen in the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of difluorobenzyl derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study the interactions of bicyclic structures with biological macromolecules. Its difluorobenzoyl group can also be used to investigate the effects of fluorine substitution on biological activity.

Medicine

In medicinal chemistry, the compound has potential as a lead compound for the development of new drugs. Its bicyclic structure and functional groups make it a candidate for targeting specific biological pathways.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced stability or specific interactions with other materials.

Mechanism of Action

The mechanism of action of 8-(3,4-difluorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The difluorobenzoyl group can interact with hydrophobic pockets in proteins, while the pyridine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane: Similar structure but with chlorine atoms instead of fluorine.

    8-(3,4-dimethylbenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane: Similar structure but with methyl groups instead of fluorine.

    8-(3,4-difluorobenzoyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane: Similar structure but with the pyridine ring attached at a different position.

Uniqueness

The uniqueness of 8-(3,4-difluorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane lies in its combination of a difluorobenzoyl group and a pyridine ring attached to a bicyclic core. This specific arrangement of functional groups and structural elements imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3,4-difluorophenyl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c20-17-6-3-12(8-18(17)21)19(24)23-13-4-5-14(23)10-16(9-13)25-15-2-1-7-22-11-15/h1-3,6-8,11,13-14,16H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBVDWHRVLHAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=C(C=C3)F)F)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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